molecular formula C12H20O6 B610238 Propargyl-PEG4-acid CAS No. 1415800-32-6

Propargyl-PEG4-acid

Cat. No.: B610238
CAS No.: 1415800-32-6
M. Wt: 260.29
InChI Key: WMBXAUWIPBFEOK-UHFFFAOYSA-N
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Description

Propargyl-PEG4-acid, also known as 4,7,10,13-Tetraoxahexadec-15-ynoic acid, is a heterobifunctional polyethylene glycol derivative. This compound features a carboxylic acid group at one end and a propargyl group at the other end. The presence of these functional groups makes it a versatile reagent in various chemical and biological applications, particularly in bioconjugation and click chemistry .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propargyl-PEG4-acid typically involves the modification of commercially available polyethylene glycol derivatives. One common method starts with polyethylene glycol that has an α-hydroxyl group and an ω-carboxyl group. The carboxyl group is modified into a propargyl group, while the hydroxyl group can be further modified into various functional groups such as carboxyl, mercapto, or hydrazide .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving multiple purification steps to ensure the removal of any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

Propargyl-PEG4-acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Propargyl-PEG4-acid can be compared with other similar compounds such as:

  • Propargyl-PEG1-acid
  • Propargyl-PEG2-acid
  • Propargyl-PEG3-acid
  • Propargyl-PEG6-acid

These compounds differ in the length of the polyethylene glycol chain, which can affect their solubility, reactivity, and suitability for different applications. This compound, with its intermediate chain length, offers a balance between solubility and reactivity, making it a versatile choice for various applications .

Properties

IUPAC Name

3-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-2-4-15-6-8-17-10-11-18-9-7-16-5-3-12(13)14/h1H,3-11H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMBXAUWIPBFEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1415800-32-6
Record name 4,7,10,13-tetraoxahexadec-15-ynoic acid
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